Hexahydro-3,5,5-trimethyl-1H-azepine
Description
Hexahydro-3,5,5-trimethyl-1H-azepine (CAS: 35466-90-1) is a saturated seven-membered heterocyclic compound with the molecular formula C₉H₁₉N. It features a fully hydrogenated azepine ring (a nitrogen-containing heterocycle) substituted with three methyl groups at positions 3, 5, and 3. The compound is commercially available through suppliers like Chemos®, targeting B2B clients for applications in organic synthesis, pharmaceuticals, or specialty chemicals .
Properties
CAS No. |
35466-90-1 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3,5,5-trimethylazepane |
InChI |
InChI=1S/C9H19N/c1-8-6-9(2,3)4-5-10-7-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
NJRGRJVSEHQKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCNC1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-3,5,5-trimethyl-1H-azepine can be synthesized through several methods. One common approach involves the hydrogenation of 3,5,5-trimethyl-1H-azepine under high pressure and temperature conditions. The reaction typically requires a catalyst, such as palladium on carbon, to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of starting materials to the desired product. The process may also include purification steps to remove any impurities and obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-3,5,5-trimethyl-1H-azepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atom in the ring structure and the methyl groups attached to it .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding amine derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions result in various substituted azepine derivatives .
Scientific Research Applications
While "Hexahydro-3,5,5-trimethyl-1H-azepine" is not directly discussed in the provided search results, information regarding related compounds and their applications can be found.
One related compound is 1H-Azepine-1-carboxamide, N,N′,N″-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris[methylene(3,5,5-trimethyl-3,1-cyclohexanediyl)]]tris[hexahydro-2-oxo- (CAS Reg. No. 68975-83-7), which has applications in food-contact substances . Another related compound, S-hexahydro-1H-azepine-1-carbonyl cysteine (HHAC-Cys), is relevant in the study of the metabolism of molinate, a herbicide, and its potential toxicity . Additionally, several compounds with antibiofilm properties have been identified, offering insights into potential applications in scientific research .
1H-Azepine-1-carboxamide, N,N′,N″-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris[methylene(3,5,5-trimethyl-3,1-cyclohexanediyl)]]tris[hexahydro-2-oxo- (CAS Reg. No. 68975-83-7)
- Food Contact Applications: This substance is used as a reactant with polybasic acids or polyhydric alcohols to create coatings on metal substrates for single-use food-contact applications and repeated-use food-contact applications . These applications comply with specific regulations outlined in 21 CFR 175.300(b)(3)(vii) . However, it is not approved for use in contact with infant formula and human milk .
- Manufacturers: Wanhua Chemical Group Co., Ltd. and Evonik Industries AG are listed as manufacturers and suppliers of this substance .
- Conditions of Use: The substance can be used in contact with all food types under Conditions of Use A through H, as described in 21 CFR 176.170, and as described in Tables 1 and 2 .
S-hexahydro-1H-azepine-1-carbonyl cysteine (HHAC-Cys)
- Metabolism of Molinate: Research has identified S-hexahydro-1H-azepine-1-carbonyl cysteine (HHAC-Cys) as a product of molinate metabolism in vivo . Molinate is a thiocarbamate herbicide known to cause reproductive toxicity in male rats .
- Protein Modification: Molinate can covalently modify proteins in a dose-dependent manner . Specifically, it can cause carbamylation at Cys-125 in hemoglobin, similar to modifications produced by disulfiram and N,N-diethyldithiocarbamate .
- Enzyme Inhibition: The ability of molinate to modify cysteine residues suggests a potential mechanism for enzyme inhibition following exposure, particularly in enzymes with cysteine residues in their active sites .
Compounds with Antibiofilm Properties
- Bioactive Compounds: Various bioactive compounds derived from crude extracts exhibit antibiofilm properties against different bacterial strains . These compounds include polysaccharides, proteins, and nucleic acids .
- Piperidine, 2-(tetrahydro-2-furanyl): Found in 18 PM crude extract, this compound is a saturated heterocyclic secondary amine with antimicrobial, anti-inflammatory, antiviral, and antioxidant activities . It has been shown to prevent S. typhimurium invasion into intestinal epithelium models .
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl): This compound, derived from Streptomyces sp. VITPK9, exhibits anticandidal activity against Candida albicans, C. krusei, and C. tropicalis . It also demonstrates anti-quorum sensing activity against P. aeruginosa PAO1 and P. aeruginosa PAH, preventing biofilm formation without inhibiting cell growth .
- Cyclohexane-1,3-dione: This compound, also found in 18 PM crude extract, exhibits herbicidal, pesticidal, antibacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, antiviral, anti-plasmodial, anti-malarial, anti-allergic, and anticancer activities .
Data Table: Antibiofilm Properties of Crude Extracts
| Extract | Active Compound(s) | Target Bacteria | Mechanism |
|---|---|---|---|
| 16 PM | Polysaccharides, protein, and nucleic acid | A. hydrophila, V. harveyi | Disrupts biofilm formation |
| 20 PM | Polysaccharides, protein, and nucleic acid | A. hydrophila, V. harveyi | Disrupts biofilm formation |
| 18 PM | Piperidine, 2-(tetrahydro-2-furanyl), Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl), Cyclohexane-1,3-dione | S. putrefaciens, B. cereus, B. subtilis | Disrupts biofilm formation, inhibits cell growth within the biofilm, changes biofilm topography, prevents bacterial adherence |
| 1 AC | Unknown | S. putrefaciens, B. cereus, B. subtilis | Disrupts biofilm formation |
Case Studies
While specific case studies directly involving "this compound" are not available in the search results, the following related case studies provide relevant insights:
- Molinate Toxicity: Studies on molinate, which metabolizes into S-hexahydro-1H-azepine-1-carbonyl cysteine (HHAC-Cys), demonstrate its potential for reproductive toxicity and enzyme inhibition . This highlights the importance of understanding the metabolic pathways and toxicological effects of azepine derivatives.
- Biofilm Inhibition: Research on various crude extracts and their bioactive compounds shows promise in combating bacterial biofilms . These studies identify potential therapeutic agents and mechanisms for disrupting biofilm formation, which could have implications in medical and industrial applications.
Mechanism of Action
Hexahydro-3,5,5-trimethyl-1H-azepine can be compared with other similar compounds, such as hexahydro-1,3,5-triazine and hexamethyleneimine. These compounds share some structural similarities but differ in their chemical properties and applications .
Comparison with Similar Compounds
The following analysis compares hexahydro-3,5,5-trimethyl-1H-azepine with structurally or functionally related compounds, focusing on molecular features, applications, and safety profiles.
Structural Analogues in the Azepine Family
Key Differences :
- Ring Size : The target compound has a seven-membered ring, while others (e.g., 18966-60-4) are six-membered lactams.
- Functional Groups : The hydrochloride derivative introduces ionic character, enhancing solubility , whereas lactams (e.g., 18966-60-4) are polar due to the amide group .
Heterocyclic Compounds with Trimethyl Substitution
Key Differences :
- Ring System: The benzopyranone derivative (21280-29-5) contains an oxygen atom and a fused bicyclic structure, unlike the nitrogen-centric azepine.
Hexahydro-s-Triazine Derivatives
Key Differences :
- Nitrogen Content : Triazines have three nitrogen atoms, enabling hydrogen bonding and reactivity, while azepines have one nitrogen.
- Applications : Triazines are widely used in water treatment, contrasting with azepine’s role in synthesis .
Toxicity and Regulatory Status
- This compound Hydrochloride : Classified as a controlled product, suggesting handling precautions .
- Hexahydro-3,5,5-trimethyl-3,8a-ethano-8aH-1-benzopyran-2(3H)-one: Not classified as toxic under Canadian Environmental Protection Act (CEPA) .
- Pyrrolopyrazine Derivatives: No explicit toxicity data in provided evidence, but demonstrated antibacterial efficacy .
Q & A
Q. What analytical methods are recommended for determining purity and impurity profiles of Hexahydro-3,5,5-trimethyl-1H-azepine?
To assess purity and impurities, high-performance liquid chromatography (HPLC) with a reversed-phase C18 column is widely used. The USP guidelines recommend monitoring relative retention times (RRT) and resolution (R) between isomers and related compounds. For example, a resolution of ≥1.5 between critical pairs (e.g., doxepin-related compounds A and B) ensures adequate separation . Acceptance criteria typically limit individual impurities to ≤0.5% and total impurities to ≤2.0%, calculated using peak area normalization .
Q. What safety protocols should be followed when handling this compound?
Safety data indicate acute oral toxicity (LD50 >2,000 mg/kg) and hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) . Researchers should use PPE (gloves, goggles), work in a fume hood, and adhere to hazard communication standards. Waste disposal must comply with local regulations for organic amines.
Q. How can structural identification of this compound be validated?
Combine chromatographic retention data (e.g., RRT from HPLC) with structural descriptors like InChI codes (e.g., 1S/C14H22O2/c1-12(2)5-4-6-14-8-7-13(3,9-10(12)14)11(15)16-14/h10H,4-9H2,1-3H3 for stereochemical confirmation) . Cross-reference with spectral libraries (NMR, IR) for functional group analysis.
Advanced Research Questions
Q. How can stereoisomers or structural analogs of this compound be resolved experimentally?
Advanced HPLC methods with chiral stationary phases (e.g., polysaccharide-based columns) are effective for separating stereoisomers. For example, USP protocols achieve baseline resolution (R ≥1.5) by optimizing mobile phase composition (e.g., acetonitrile-phosphate buffer) and gradient elution . Mass spectrometry (MS) coupled with HPLC can further distinguish analogs via fragmentation patterns .
Q. How should conflicting toxicity data (e.g., environmental hazards vs. acute toxicity) be reconciled in risk assessments?
Contradictions may arise from differing test conditions or endpoints. For instance, while environmental hazard classifications may be "not applicable" , acute toxicity studies report H302 (harmful if swallowed) . Address discrepancies by conducting tiered testing: (1) in vitro assays (e.g., Ames test for mutagenicity), (2) in vivo acute/chronic toxicity studies, and (3) probabilistic modeling for environmental exposure .
Q. What methodological approaches are suitable for studying the compound’s stability under varying storage conditions?
Design accelerated stability studies using ICH Q1A guidelines. Expose samples to stressors (40°C/75% RH, light) and monitor degradation via HPLC. For example, USP standards recommend refrigerated storage (2–8°C) and protection from light to prevent lactone ring hydrolysis or oxidation . Quantify degradation products using validated impurity reference standards .
Q. How can mixed-method research designs enhance analytical workflows for this compound?
Integrate qualitative (e.g., structural elucidation via NMR) and quantitative (e.g., HPLC-MS quantification) approaches to address limitations of single-method studies. For instance, combine kinetic modeling (quantitative) with spectroscopic characterization (qualitative) to elucidate degradation pathways . Meta-analyses of mixed-method studies suggest triangulation improves reproducibility in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
